molecular formula C22H27NO3S B8283507 1-(4-Phenyl-1-tosylpiperidin-4-yl)butan-1-one

1-(4-Phenyl-1-tosylpiperidin-4-yl)butan-1-one

Cat. No.: B8283507
M. Wt: 385.5 g/mol
InChI Key: JANWSNANXQNOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenyl-1-tosylpiperidin-4-yl)butan-1-one is a useful research compound. Its molecular formula is C22H27NO3S and its molecular weight is 385.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H27NO3S

Molecular Weight

385.5 g/mol

IUPAC Name

1-[1-(4-methylphenyl)sulfonyl-4-phenylpiperidin-4-yl]butan-1-one

InChI

InChI=1S/C22H27NO3S/c1-3-7-21(24)22(19-8-5-4-6-9-19)14-16-23(17-15-22)27(25,26)20-12-10-18(2)11-13-20/h4-6,8-13H,3,7,14-17H2,1-2H3

InChI Key

JANWSNANXQNOSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1(CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

88 mL (176 mmol) of n-propylmagnesium chloride are added to a solution of 30 g (88 mmol) of 4-phenyl-1-(toluene-4-sulfonyl)piperidine-4-carbonitrile in 500 mL of toluene. The reaction mixture is stirred for 6 hours at 65-70° C. and then overnight at room temperature. The reaction is stopped by adding 100 mL of tetrahydrofuran, and is then hydrolysed with 1N hydrochloric acid solution and extracted with ethyl acetate. The organic phases are combined and dried over sodium sulfate. The solvents are evaporated off and the residue is then taken up in diethyl ether and filtered off. 1.38 g of starting material are recovered. The filtrate is concentrated to dryness and then chromatographed on silica gel (eluent: 80/20 heptane/ethyl acetate). 17.8 g of 1-[4-phenyl-1-(toluene-4-sulfonyl)piperidin-4-yl]-butan-1-one in the form of a white powder are obtained in a yield of 50%.
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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